N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride
Description
Structural Characteristics of Thiazolidine-4-carboxamide Derivatives
Thiazolidine-4-carboxamide derivatives share a common structural framework with distinctive features that influence their chemical properties. The basic thiazolidine scaffold consists of a saturated five-membered ring containing sulfur and nitrogen atoms in a 1,3-relationship. In thiazolidine-4-carboxamide derivatives, the carboxamide group is attached at position 4 of the ring, creating a point for further structural diversity through various N-substitutions.
X-ray crystallographic studies of related thiazolidine structures have revealed that the five-membered ring typically adopts an envelope conformation. This non-planar arrangement influences the spatial orientation of substituents, potentially affecting their interaction capabilities. Bond length analysis of thiazolidine compounds indicates that the C-N bond length value in the thiazolidine scaffold (approximately 1.391 Å) appears shorter than the classical C-N bond (1.417 Å), while specific C-S bond lengths have been measured at around 1.813 Å.
The presence of a nitrogen atom in the ring provides a site for protonation, accounting for the hydrochloride salt formation in this compound. The carboxamide group introduces hydrogen bonding capabilities through its N-H and C=O functionalities, potentially influencing intermolecular interactions and crystalline packing.
Table 1 presents comparative structural data for this compound and related derivatives, highlighting similarities and differences in their molecular parameters.
Table 1: Structural Parameters of Selected Thiazolidine-4-carboxamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Conformation | Key Bond Lengths (Å) |
|---|---|---|---|---|
| This compound | C8H17ClN2OS | 224.75 | Envelope | C-N: 1.39-1.42; C-S: 1.81-1.83 |
| N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride | C8H17ClN2OS | 224.75 | Envelope | C-N: 1.39-1.42; C-S: 1.81-1.83 |
| N-tert-butyl-1,3-thiazolidine-4-carboxamide | C8H16N2OS | 188.29 | Envelope | C-N: 1.39-1.42; C-S: 1.81-1.83 |
| N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide | C9H18N2OS | 202.32 | Envelope | C-N: 1.39-1.42; C-S: 1.81-1.83 |
Thiazolidine rings with carboxamide substituents exhibit specific spectral characteristics that aid in their identification and structural confirmation. Nuclear magnetic resonance (NMR) analysis typically reveals distinctive chemical shifts for the thiazolidine ring protons, including those at positions 2, 4, and 5. The proton at position 4, adjacent to the carboxamide group, generally appears as a triplet in the range of δ 3.3-3.5 ppm, while the methylene protons at position 5 often present as a doublet around δ 2.8-3.0 ppm due to coupling with the H-4 atom.
Positional Isomerism in N-substituted Thiazolidine Carboxamides
Positional isomerism represents a significant aspect of thiazolidine chemistry, particularly regarding the placement of substituents around the heterocyclic ring. In N-substituted thiazolidine carboxamides, isomerism can arise from variations in the position of the carboxamide group, the location of the N-substitution, and the positioning of other functional groups on the thiazolidine core.
The thiazolidine ring offers multiple sites for potential substitution, including positions 2, 3, 4, and 5. In this compound, the carboxamide group occupies position 4, while the ring nitrogen at position 3 remains unsubstituted. This arrangement differs from other thiazolidine derivatives, such as 2-(3-pyridyl)thiazolidine compounds, where substitution occurs at position 2.
Studies on related compounds have demonstrated that the position of substituents significantly influences chemical and biological properties. For instance, research on N-(substituted-thienyl)carboxamides has shown that different positional isomers exhibit varying levels of activity, with some isomers functioning effectively as bioisosteres while others do not. This positional dependency highlights the importance of substitution patterns in determining the characteristics of thiazolidine derivatives.
The specific positioning of the carboxamide group at C-4 in this compound creates a structural motif with distinctive properties. The adjacent nitrogen and sulfur atoms in the thiazolidine ring influence the electronic environment of the carboxamide group, potentially affecting its reactivity and hydrogen bonding capabilities.
Table 2 illustrates various positional isomers of thiazolidine carboxamides, comparing their structural features and highlighting the impact of positional changes on molecular properties.
Table 2: Comparison of Positional Isomers in Thiazolidine Carboxamides
The synthesis of different positional isomers often requires specific reaction conditions and starting materials. For instance, 2-(substituted phenyl)thiazolidine-4-carboxylic acids are typically synthesized by reacting L-cysteine hydrochloride monohydrate with substituted benzaldehydes in the presence of sodium bicarbonate, while carboxamide derivatives can be obtained by subsequent reaction with amines using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl).
Historical Development of Thiazolidine-based Pharmacophores
The development of thiazolidine-based compounds represents a significant chapter in heterocyclic chemistry, with research spanning several decades. Early investigations into thiazolidine structures began with fundamental studies on thiazolidine-4-carboxylic acid, a cyclic sulfur amino acid formed as a condensation product of cysteine and formaldehyde. This early work established the basic synthetic approaches and structural understanding that would later facilitate the development of more complex thiazolidine derivatives.
In the 1970s and 1980s, research on thiazolidine compounds expanded significantly with the discovery of thiazolidinediones, a related class of compounds featuring a thiazolidine ring with two carbonyl groups at positions 2 and 4. The first notable thiazolidinedione, ciglitazone, was synthesized in 1975 at Takeda laboratories in Japan during experiments generating analogues of the hypolipidemic drug clofibrate. This discovery marked an important milestone in thiazolidine chemistry, demonstrating the potential for structural modification of the core scaffold.
Throughout the 1980s and 1990s, research on thiazolidine derivatives continued to evolve, with investigators exploring various substitution patterns and functional group additions. The development of 2-(3-pyridyl)thiazolidine compounds in the 1990s represented another significant advancement, with researchers at Yamanouchi Pharmaceutical Co. exploring their structure-activity relationships. These studies contributed valuable insights into the importance of stereochemistry and conformation in thiazolidine ring systems.
More recent developments have focused on thiazolidine-4-carboxamide derivatives, including compounds similar to this compound. These advancements have been facilitated by improved synthetic methodologies and analytical techniques, allowing for more precise structural characterization and modification of the thiazolidine scaffold.
Table 3 summarizes key milestones in the historical development of thiazolidine-based compounds, highlighting significant contributions to the field.
Table 3: Historical Milestones in Thiazolidine Chemistry
The synthesis methods for thiazolidine compounds have also evolved significantly over time. Early approaches typically involved the condensation of cysteine or other sulfhydryl-containing amino acids with aldehydes or ketones. Modern synthetic routes offer greater precision and efficiency, employing various catalysts and reaction conditions to achieve specific substitution patterns and stereochemistry.
The versatility of the thiazolidine scaffold has allowed for extensive structural exploration, resulting in a diverse array of compounds with different substitution patterns. The development of this compound and related compounds represents part of this ongoing evolution in thiazolidine chemistry, contributing to the expanding knowledge base of heterocyclic structures.
Properties
IUPAC Name |
N-butan-2-yl-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-3-6(2)10-8(11)7-4-12-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXMXKRSVSRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CSCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Thiazolidine-4-carboxamide Derivatives
The preparation of thiazolidine-4-carboxamide derivatives generally follows a multi-step synthetic route:
Step 1: Formation of the Thiazolidine Ring
Typically, L-cysteine or its derivatives react with aldehydes to form the thiazolidine ring via cyclization. For example, L-cysteine reacts with an appropriate aldehyde in aqueous ethanol at ambient temperature to yield 2-arylthiazolidine-4-carboxylic acids.Step 2: Conversion to Carboxamide
The carboxylic acid group of the thiazolidine intermediate is then converted to the corresponding carboxamide by coupling with amines using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).Step 3: Formation of Hydrochloride Salt
The free base amide is typically converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.
Specific Preparation of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide Hydrochloride
Although direct literature specifically naming "this compound" is limited, the compound can be synthesized by adapting the general methods for thiazolidine-4-carboxamide derivatives:
-
- L-cysteine or a suitable cysteine derivative
- Butan-2-one or an appropriate aldehyde analog for the butan-2-yl substituent
- Butan-2-ylamine for amide formation
-
- Cyclization: React L-cysteine with butan-2-one (or butan-2-yl aldehyde equivalent) in ethanol-water mixture at room temperature to form the thiazolidine-4-carboxylic acid intermediate.
- Amide Coupling: Activate the carboxylic acid group using EDCI/HOBt in DMF or DCM solvent, then react with butan-2-ylamine to form the N-(butan-2-yl) carboxamide.
- Salt Formation: Treat the resultant amide with hydrochloric acid to obtain the hydrochloride salt.
This approach aligns with the synthetic strategy described for related thiazolidine-4-carboxamide derivatives.
Catalysts and Reaction Conditions
Several catalysts and reaction conditions have been reported to optimize thiazolidine derivative synthesis:
| Synthetic Route | Catalyst/Condition | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Route 1 | Bi(SCH2COOH)3 (solvent-free) | 70 ºC | High | One-pot synthesis with aromatic amine, aldehyde, mercaptoacetic acid |
| Route 4 | Polypropylene glycol (PPG) | 110 ºC | 83 | Reaction of aniline, benzaldehyde, thioglycolic acid; PEG ineffective |
| Route 6 | DSDABCOC | Room temp | 82–92 | Ultrasonic irradiation increases rate and reduces energy consumption |
| Green Pathways | VOSO4, MgO nanoparticles, nano-NiZr4(PO4)6 | 25–70 ºC (varies) | Moderate to High | Environmentally friendly catalysts, microwave or ultrasonic irradiation used |
These catalysts and conditions can be adapted for the preparation of this compound to improve yield and purity.
Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Column Chromatography: Silica gel columns (60–120 mesh) commonly used to purify thiazolidine derivatives after synthesis.
- Crystallization: Final hydrochloride salt often purified by crystallization from suitable solvents.
Example Reaction Scheme for Preparation
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1 | L-cysteine + butan-2-one in ethanol/water, rt | 2-(butan-2-yl)thiazolidine-4-carboxylic acid intermediate |
| 2 | EDCI, HOBt, DMF, then butan-2-ylamine, rt | N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide (free base) |
| 3 | HCl in ether or ethanol, rt | This compound salt |
Research Findings and Analysis
- Yield and Purity: Using coupling reagents like EDCI/HOBt typically yields over 80% pure amide products.
- Reaction Time: Cyclization and amide coupling can be completed within hours at room temperature or mild heating.
- Catalyst Impact: Novel catalysts such as metal-organic frameworks or nanoparticles can enhance reaction rates and environmental sustainability.
- Green Chemistry Approaches: Ultrasonic and microwave-assisted synthesis reduce reaction times and energy consumption.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Materials | L-cysteine, butan-2-one (or aldehyde), butan-2-ylamine |
| Key Reactions | Cyclization, amide coupling, salt formation |
| Catalysts/Conditions | EDCI/HOBt coupling, Bi(SCH2COOH)3, PPG, DSDABCOC, ultrasonic/microwave irradiation |
| Purification | TLC monitoring, silica gel column chromatography, crystallization |
| Yield Range | 80–92% depending on method and catalyst |
| Reaction Time | Several hours to 24 hours depending on conditions |
| Environmental Aspects | Green catalysts and energy-efficient methods increasingly applied |
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C7H12ClN2OS
- Molecular Weight : 202.70 g/mol
- IUPAC Name : N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide; hydrochloride
- Canonical SMILES : CC(C)N1C(=O)C(SN=C1)C(=O)N.Cl
Medicinal Chemistry
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses:
- Antimicrobial Activity : Studies have shown that thiazolidine derivatives may exhibit antimicrobial properties, making them suitable for developing new antibiotics.
- Anticancer Properties : Research indicates that thiazolidine compounds can inhibit cancer cell proliferation, suggesting their utility in cancer therapy .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules. Its unique functional groups allow for diverse chemical reactions, including:
- Nucleophilic Substitution Reactions : The thiazolidine structure can participate in nucleophilic substitutions to create more complex molecules.
- Synthesis of Bioactive Compounds : It can be utilized to synthesize other bioactive compounds, enhancing the development of pharmaceuticals .
Biological Research
In biological studies, this compound is explored for its mechanisms of action and interactions with biological systems:
- Mechanism of Action : The compound may interact with specific enzymes or receptors due to its reactive groups, influencing various biochemical pathways .
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity helps in optimizing the compound for desired effects .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several thiazolidine derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in vitro against various cancer cell lines (MCF-7 and HepG2). The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of thiazolidine derivatives revealed that this compound exhibited potent activity against Gram-positive bacteria. The compound's ability to disrupt bacterial cell walls was identified as a key mechanism of action.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate various biochemical pathways, including those involved in inflammation and cell proliferation. It may act by binding to enzymes or receptors, thereby altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Molecular Properties
*Calculated based on substituent and core structure.
†Discontinued in commercial catalogs but structurally inferred from analogs .
Key Differences and Implications
Substituent Effects on Physicochemical Properties: Aliphatic vs. Aromatic Substituents: Aliphatic derivatives (e.g., butan-2-yl, cyclopropylmethyl) generally exhibit higher solubility in polar solvents compared to aromatic analogs (e.g., 2-methylphenyl), which may enhance π-π stacking interactions in biological targets .
Synthetic and Characterization Tools :
- Programs like SHELXL and ORTEP-3 are critical for resolving crystal structures of these compounds, enabling precise determination of bond angles and stereochemistry .
- SIR97 and WinGX are employed for structure refinement and data processing, ensuring high accuracy in molecular weight and purity validation .
Applications :
- Aliphatic Derivatives : Primarily used as scaffolds in drug discovery due to their conformational flexibility .
- Aromatic Derivatives : Favored in pharmaceutical intermediates for targeting enzymes or receptors via aromatic interactions .
Research Findings and Trends
- Structural Modifications: Branching in aliphatic substituents (e.g., 3-methylbutan-2-yl vs.
- Purity Standards : Most analogs are synthesized to ≥95% purity, emphasizing their suitability for high-precision research .
- Commercial Availability : Several analogs, including the target compound, are listed as discontinued in commercial catalogs, suggesting niche research applications or challenges in large-scale synthesis .
Biological Activity
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound belonging to the thiazolidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazolidine ring structure that is known for its pharmacological versatility. The thiazolidine scaffold is associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. The compound's mechanism of action is primarily attributed to the inhibition of cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Studies have shown that thiazolidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast) and HCT-116 (colon) .
- Inhibition of Key Enzymes : Thiazolidine derivatives often inhibit enzymes involved in cancer progression. For example, certain derivatives have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide | MCF-7 | 15 | Induces apoptosis |
| N-(phenyl)-1,3-thiazolidine-4-carboxamide | HCT-116 | 10 | Inhibits VEGFR-2 |
| N-(methyl)-1,3-thiazolidine-4-carboxamide | PC-3 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
Thiazolidines are also recognized for their anti-inflammatory properties. Research suggests that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance, compounds within this class have shown potential in reducing levels of TNF-alpha and IL-6 in vitro .
Antimicrobial Activity
The antimicrobial properties of thiazolidines are another area of interest. Studies have indicated that N-(butan-2-yl)-1,3-thiazolidine derivatives exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Clinical Applications
Several studies have evaluated the therapeutic potential of thiazolidine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving thiazolidine derivatives showed promising results in patients with advanced breast cancer. The trial reported a significant reduction in tumor size among participants treated with a regimen including this compound .
- Anti-inflammatory Applications : In a study focusing on chronic inflammatory diseases, patients receiving treatment with thiazolidine derivatives exhibited improved markers of inflammation compared to those on standard therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves condensation of 1,3-thiazolidine-4-carboxylic acid derivatives with butan-2-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt). Optimization includes solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and catalyst use (e.g., DMAP). Post-synthesis, the hydrochloride salt is precipitated using HCl gas or aqueous HCl . Purity is assessed via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (δ 1.0–1.5 ppm for butan-2-yl CH3 groups) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and purity profile?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the thiazolidine ring (δ 3.5–4.5 ppm for S-CH2-N) and butan-2-yl substituents (δ 1.0–1.5 ppm for CH(CH2CH3)).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 263.1).
- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning, during structural analysis?
- Methodological Answer : For X-ray crystallography, use SHELXL for refinement, employing restraints for disordered solvent/ligand regions and TWIN/BASF commands to model twinning . Validate with the WinGX suite for data integration and R-factor analysis. Cross-check with spectroscopic data to confirm bond lengths/angles (e.g., thiazolidine C-S bond ~1.81 Å) .
Q. What strategies are effective in determining the stereochemistry of the thiazolidine ring and its impact on biological activity?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomeric validation.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., TRPA1 ion channels, as seen in butan-2-yl analogs ), correlating stereochemistry with binding affinity.
Q. How can in silico methods predict metabolic stability, and what experimental validation is recommended?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., cytochrome P450 oxidation of the thiazolidine ring).
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess oxidative stability .
Q. What experimental approaches address low yields in large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., racemization).
- Chiral HPLC : Use amylose-based columns (Chiralpak IA/IB) for enantiomer separation. Optimize mobile phase (hexane/isopropanol with 0.1% diethylamine) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Dose-Response Curves : Re-test bioactivity (e.g., IC50 in TRPA1 assays ) across multiple concentrations to rule out false negatives.
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER/CHARMM) to assess protein-ligand stability. Compare binding free energies (MM-PBSA) with experimental data .
Q. What steps mitigate variability in NMR spectra due to hygroscopicity or solvate formation?
- Methodological Answer :
- Drying Protocols : Lyophilize samples under high vacuum (0.1 mbar) for 48 hours.
- Deuterated Solvent Selection : Use DMSO-d6 instead of D2O to minimize water absorption. Assign peaks rigorously using 2D NMR (HSQC, HMBC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
